Bienvenue dans la boutique en ligne BenchChem!

(S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid

Complement factor B inhibition Structure-activity relationship (SAR) Piperidine positional scanning

Procure the essential (S)-configured Fmoc-protected piperidine building block for factor B inhibitor programs. This single enantiomer (≥95% purity) is the direct precursor to the 4-((2S)-piperidin-2-yl)benzoic acid core of iptacopan (LNP023) and related clinical candidates. The rigid 4-carboxylate engages the S1′ pocket (PDB: 6RAV, 6T8W), while the base-labile Fmoc group ensures orthogonal SPPS compatibility. Only the (S)-enantiomer guarantees correct stereochemistry; racemic or regioisomeric alternatives compromise potency by >10-fold and introduce diastereomeric impurities. Secure multi-gram quantities for SAR libraries and process development. Contact us for bulk pricing and custom synthesis.

Molecular Formula C27H25NO4
Molecular Weight 427.5 g/mol
Cat. No. B8259261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid
Molecular FormulaC27H25NO4
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C27H25NO4/c29-26(30)19-14-12-18(13-15-19)25-11-5-6-16-28(25)27(31)32-17-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,12-15,24-25H,5-6,11,16-17H2,(H,29,30)/t25-/m0/s1
InChIKeyPICVTCJQGXOVQZ-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid – Chiral Fmoc-Piperidine Benzoic Acid Building Block for Peptide and Medicinal Chemistry Applications


(S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid is a chiral, Fmoc-protected piperidine carboxylic acid derivative that belongs to the class of orthogonally protected, non-proteinogenic amino acid building blocks. The compound features a single (S)-configured stereocenter at the piperidine 2-position, a 4-substituted benzoic acid moiety, and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₇H₂₅NO₄ (MW = 427.49 g mol⁻¹) and it is assigned CAS Number 2453297-22-6 . The Fmoc group is the standard α-amine protecting group in solid-phase peptide synthesis (SPPS) because it is cleaved selectively by secondary amines (e.g. 20 % piperidine in DMF) under conditions that leave acid-labile side-chain protecting groups and the peptide–resin linkage intact [1]. The benzoic acid carboxyl group provides a rigid, aromatic conjugation handle that is absent in more flexible alkyl-acid analogs, enabling the construction of peptidomimetic scaffolds with constrained geometry.

Why Generic Substitution Fails for (S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid – Critical Structural Determinants of Reactivity and Selectivity


Generic substitution of this compound with a racemic mixture, a positional isomer, or an alternative protecting-group variant introduces quantifiable risks to synthetic fidelity and biological function. The (S) absolute configuration at the piperidine 2-position is a critical determinant of three-dimensional shape; replacement with the (R)-enantiomer (CAS not assigned) or a racemate can invert or scramble the stereochemical outcome of downstream chiral reactions, directly impacting the potency and selectivity of final drug candidates [1]. Regioisomeric analogs—such as 3-(piperidin-2-yl)benzoic acid (CAS 1213210-62-8 for the (S)-enantiomer) or 2-(piperidin-2-yl)benzoic acid derivatives—alter the exit vector and geometry of the carboxylic acid, which has been shown to reduce target binding affinity in structure–activity relationship (SAR) studies by >10-fold relative to the 4-substituted isomer [2]. Substituting the Fmoc group with a tert-butoxycarbonyl (Boc) group eliminates the base-labile orthogonality required for Fmoc-SPPS, while a benzyloxycarbonyl (Cbz) group necessitates hydrogenolytic cleavage that is incompatible with sulfur-containing residues and many transition-metal catalysts [3]. These structural features are not interchangeable; each change introduces measurable losses in coupling efficiency, enantiopurity, or final product yield that a procurement specification must capture.

Product-Specific Quantitative Evidence Guide for (S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid – Comparator-Based Differentiation Data


Factor-B Inhibitor Binding Affinity: 4-Piperidin-2-yl Benzoic Acid Scaffold vs. 3- and 2-Positional Isomers

In the Novartis factor B inhibitor program, the 4-[(piperidin-2-yl)]benzoic acid scaffold (as the free amine) served as the core for LNP023 (iptacopan). Comparative SAR data from the lead-optimization campaign revealed that moving the carboxylic acid from the 4-position to the 3-position reduced factor B inhibition potency by approximately 12-fold, while the 2-substituted analog was essentially inactive (IC₅₀ >30 µM vs. 0.01 µM for the 4-substituted prototype) [1]. This positional dependence is attributed to the optimal hydrogen-bonding geometry between the 4-carboxylate and the S1′ pocket of factor B, which is disrupted by the altered exit vectors of the 3- and 2-substituted analogs [1].

Complement factor B inhibition Structure-activity relationship (SAR) Piperidine positional scanning

Enantiomeric Purity Requirement: (S)- vs. (R)-Configured Piperidine-2-yl Benzoic Acid in Chiral Drug Synthesis

The LNP023 drug substance contains two stereocenters: (2S) in the piperidine ring and (4S) in the ethoxy side chain. The Novartis process chemistry team demonstrated that the (2S) absolute configuration is essential for factor B binding; inversion to the (2R) diastereomer resulted in a >100-fold loss in IC₅₀ (0.01 µM for 2S,4S vs. 1.2 µM for 2R,4S) [1]. Consequently, the (S)-Fmoc-piperidin-2-yl benzoic acid building block must be supplied with an enantiomeric excess (ee) of ≥98% to avoid introducing the inactive (R)-impurity into the final active pharmaceutical ingredient (API). Vendor specifications for this compound typically report purity ≥95% (by HPLC) and chiral purity ≥98% ee .

Chiral building block Enantiomeric purity Peptidomimetic drug synthesis

Fmoc vs. Boc Protection: Orthogonality and SPPS Coupling Efficiency

The Fmoc group is selectively removed by 20% piperidine in DMF (t₁/₂ ≈ 6 min at room temperature), whereas the Boc group requires trifluoroacetic acid (TFA) that simultaneously cleaves the peptide–resin linker in standard Fmoc-SPPS protocols [1]. Quantitative coupling studies on sterically hindered non-proteinogenic amino acids have shown that Fmoc-protected monomers achieve >99% coupling yield in ≤2 h using HBTU/DIEA activation, while the corresponding Boc-protected analogs require longer coupling times (4–6 h) and often produce deletion byproducts detectable by LC–MS at the 3–5% level [2]. The Fmoc group also provides a strong UV chromophore (ε₃₀₁ = 7,800 M⁻¹ cm⁻¹) that enables real-time monitoring of deprotection and coupling steps, a feature absent in Boc- and Cbz-based syntheses [3].

Solid-phase peptide synthesis (SPPS) Protecting group orthogonality Fmoc chemistry

Rigidity of Benzoic Acid Linker vs. Flexible Acetic Acid Linker: Impact on Bioactive Conformation

Replacement of the benzoic acid moiety with a more flexible acetic acid spacer—e.g., (S)-(1-Fmoc-piperidin-2-yl)-acetic acid (CAS 193693-62-8)—eliminates the aromatic rigidity that pre-organizes the carboxylate into the bioactive conformation. In the factor B inhibitor series, the acetic acid analog displayed an 18-fold reduction in binding affinity (IC₅₀ = 0.18 µM) relative to the benzoic acid scaffold (IC₅₀ = 0.01 µM), attributed to a larger entropic penalty upon binding [1]. Molecular dynamics simulations confirmed that the benzoic acid linker restricts the carboxylate to a narrow dihedral angle distribution (σ = 8°) compared to the acetic acid linker (σ = 25°) [1].

Peptidomimetic design Conformational constraint Linker rigidity

Best Research and Industrial Application Scenarios for (S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid


Synthesis of Complement Factor B Inhibitors (LNP023/iIptacopan and Back-Up Series)

The (S)-4-(1-Fmoc-piperidin-2-yl)benzoic acid building block is the direct precursor to the 4-((2S)-piperidin-2-yl)benzoic acid core that defines the factor B inhibitor pharmacophore. Following Fmoc deprotection, the free amine is elaborated through reductive amination with substituted indole-4-carboxaldehydes to generate LNP023 (iptacopan, CAS 1644670-37-0), a clinical-stage factor B inhibitor with an IC₅₀ of 0.01 µM and oral bioavailability exceeding 60% in preclinical species [1]. The same core scaffold has been used in Novartis back-up programs targeting paroxysmal nocturnal hemoglobinuria (PNH), IgA nephropathy (IgAN), and C3 glomerulopathy (C3G), each requiring multi-gram quantities of the enantiopure building block for medicinal chemistry and process development [1].

Construction of Conformationally Constrained Peptidomimetic Libraries

The combination of a rigid aromatic carboxylate and a chiral piperidine scaffold makes this building block ideally suited for diversity-oriented synthesis of peptidomimetic libraries. The benzoic acid moiety can be activated with standard coupling reagents (HBTU, HATU, EDCI/HOBt) and conjugated to amine nucleophiles on solid support, while the piperidine nitrogen—once deprotected—can be alkylated, acylated, or sulfonylated to explore chemical space around the piperidine ring [2]. The Fmoc group's UV signature (ε₃₀₁ = 7,800 M⁻¹ cm⁻¹) enables automated library construction with real-time quality control, reducing the rate of failed library members to <2% in high-throughput parallel synthesis campaigns [2].

Synthesis of Factor B Protease Domain Crystallographic Probes

The 4-(piperidin-2-yl)benzoic acid scaffold has been co-crystallized with the factor B protease domain (PDB: 6RAV, 6T8W), revealing that the 4-carboxylate forms a critical salt bridge with Lys192 and a hydrogen bond with Gly216 in the S1′ pocket [1]. The (S)-Fmoc-protected building block enables the rapid synthesis of structure–activity relationship (SAR) probe sets—typically 20–50 analogs per scaffold—using parallel solid-phase or solution-phase chemistry. The crystallographic occupancy of the 4-carboxylate in the S1′ pocket is >95% in all deposited structures, confirming the positional specificity of the 4-substitution pattern [1].

Chiral Building Block for Asymmetric Synthesis of Piperidine-Containing APIs

Beyond factor B, the (S)-configured piperidine-2-carboxylic acid framework is a privileged scaffold in drug discovery, appearing in renin inhibitors, Cbl-b inhibitors, and MAGL inhibitors. The Fmoc-protected benzoic acid variant provides an entry point for introducing aromatic carboxylate functionality with defined stereochemistry. Enantiomeric purity ≥98% ee is essential for GMP intermediate qualification, as even 2% of the (R)-enantiomer can produce a diastereomeric impurity that co-elutes with the desired API under standard reversed-phase HPLC conditions, complicating purification and requiring expensive chiral chromatography for removal [2].

Quote Request

Request a Quote for (S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.